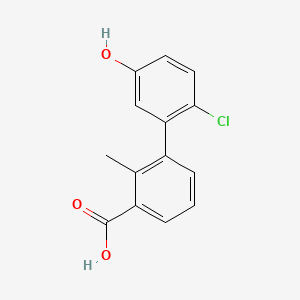

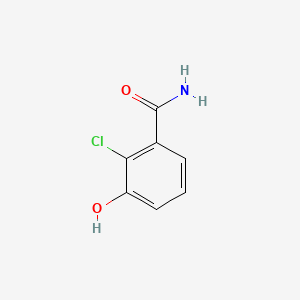

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Chloro-5-hydroxyphenylglycine” or CHPG is an agonist of the metabotropic glutamate receptors, specific for mGluR5 . It is capable of directly potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .

Molecular Structure Analysis

The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. The configuration of CHPG facilitates its interaction with mGlu5 receptors.

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid: has been studied for its crystal and molecular structures. In particular, it forms co-crystals with other compounds, such as 3,5-dinitrobenzoic acid . These structures involve classical hydrogen bonding, CH–O interactions, CH3-O interactions, and π···π stacking. Understanding these non-covalent interactions is crucial for designing new crystals with specific properties.

Agrochemicals

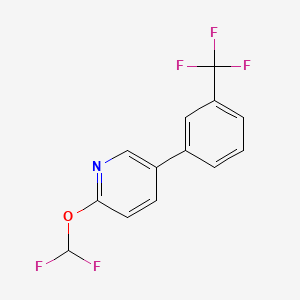

The trifluoromethyl group in the related compound 3-(2-Chloro-5-hydroxyphenyl)-5-trifluoromethylbenzoic acid suggests potential herbicidal or fungicidal properties. Investigating its effects on plant growth and pests is essential.

Future Directions

properties

IUPAC Name |

3-(2-chloro-5-hydroxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-10(3-2-4-11(8)14(17)18)12-7-9(16)5-6-13(12)15/h2-7,16H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXZFFSKUCRXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690468 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid | |

CAS RN |

1261946-22-8 |

Source

|

| Record name | 2'-Chloro-5'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)